N-(1-benzylpiperidin-4-yl)-4-(1H-imidazol-1-yl)pyridine-2-carboxamide

Physicochemical Property Drug-Likeness Solubility

Researchers screening mitotic kinesins often face supply inconsistency for heterocyclic carboxamide tool compounds. This N-benzylpiperidinyl-imidazolyl-picolinamide chemotype (CAS 1421501-26-9) directly addresses that gap with verified KSP/Eg5 target engagement potential. · Annotated KSP inhibitor with MW 361.4, cLogP 2.40, TPSA 63.05 Ų - balanced for intracellular target access. · FP3 fingerprint 0.29 within lead-like chemical space; 5 rotatable bonds enable SAR exploration. · Ships globally as a research-use-only screening compound with documented analytical characterization.

Molecular Formula C21H23N5O
Molecular Weight 361.4 g/mol
CAS No. 1421501-26-9
Cat. No. B6506215
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-benzylpiperidin-4-yl)-4-(1H-imidazol-1-yl)pyridine-2-carboxamide
CAS1421501-26-9
Molecular FormulaC21H23N5O
Molecular Weight361.4 g/mol
Structural Identifiers
SMILESC1CN(CCC1NC(=O)C2=NC=CC(=C2)N3C=CN=C3)CC4=CC=CC=C4
InChIInChI=1S/C21H23N5O/c27-21(20-14-19(6-9-23-20)26-13-10-22-16-26)24-18-7-11-25(12-8-18)15-17-4-2-1-3-5-17/h1-6,9-10,13-14,16,18H,7-8,11-12,15H2,(H,24,27)
InChIKeyAYGYJKCPPGLION-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(1-Benzylpiperidin-4-yl)-4-(1H-imidazol-1-yl)pyridine-2-carboxamide Overview


N-(1-Benzylpiperidin-4-yl)-4-(1H-imidazol-1-yl)pyridine-2-carboxamide (CAS 1421501-26-9) belongs to the heterocyclic carboxamide class, characterized by a 4-(1H-imidazol-1-yl)pyridine-2-carboxamide core linked via an amide bond to a 1-benzylpiperidin-4-amine moiety . This compound is categorized as a screening compound within commercial libraries and has been annotated as a potential inhibitor of kinesin spindle protein (KSP/Eg5), a mitotic motor protein critical for centrosome separation during cell division . The presence of three distinct pharmacophoric elements—a benzylpiperidine, an imidazole, and a pyridine carboxamide—confers a unique topological and electronic profile that differentiates it from simpler piperidine or imidazole derivatives commonly employed in oncology target screening .

Workflow Mitotic kinesin KSP/Eg5 target screening
Selection Reported moderate lipophilicity and TPSA for cell-based assays
Fit Distinct pharmacophoric scaffold for library diversity

N-(1-Benzylpiperidin-4-yl)-4-(1H-imidazol-1-yl)pyridine-2-carboxamide Selectivity


Generic substitution among N-benzylpiperidine carboxamides is precluded by marked differences in lipophilicity, hydrogen-bonding capacity, and topological polar surface area (TPSA) that directly govern target engagement, membrane permeability, and assay compatibility. N-(1-Benzylpiperidin-4-yl)-4-(1H-imidazol-1-yl)pyridine-2-carboxamide (MW 361.4 g/mol) possesses a calculated cLogP of 2.40 and TPSA of 63.05 Ų [1]. In contrast, the closely related des-benzylpiperidine analog, 4-(1H-imidazol-1-yl)-N-(pyridin-3-yl)pyridine-2-carboxamide (CAS 1421454-21-8), has a significantly lower MW of 265.27 g/mol and loses the basic tertiary amine, resulting in altered ionization behavior at physiological pH that would fundamentally change solubility, logD, and protein binding profiles . Another structural analog, N-(1-benzylpiperidin-4-yl)-1H-imidazole-1-carboxamide (CAS 380222-80-0), shifts the imidazole attachment from the pyridine 4-position to a direct carboxamide linkage, eliminating the pyridine ring and therefore the key metal-coordination and π-stacking interactions that the pyridine nitrogen and extended aromatic system provide . These differences are not cosmetic; they produce distinct molecular recognition patterns, as evidenced by orthogonal computed fingerprint divergence, making interchangeable use in biological assays scientifically unjustified [1].

Des-benzylpiperidine analog
Absence of basic amine may alter ionization, solubility, and logD at physiological pH, shifting target engagement profiles.
Imidazole-carboxamide analog
Loss of pyridine ring eliminates key metal-coordination and π-stacking interactions, potentially altering molecular recognition.

N-(1-Benzylpiperidin-4-yl)-4-(1H-imidazol-1-yl)pyridine-2-carboxamide Differentiation Evidence


Molecular Weight Differentiation

The target compound (MW 361.4 g/mol) has a molecular weight 96.13 g/mol greater than the des-benzylpiperidine analog 4-(1H-imidazol-1-yl)-N-(pyridin-3-yl)pyridine-2-carboxamide (MW 265.27 g/mol) . This difference reflects the presence of the 1-benzylpiperidin-4-amine substituent, which introduces a basic aliphatic amine (pKa ~8.0–9.0) absent in the analog. At pH 7.4, this results in a cationic species fraction for the target compound that enhances aqueous solubility of the free base while maintaining sufficient logD for passive membrane permeability—a balance not achievable with the lower-MW analog which lacks the ionizable center . This makes the target compound more suitable for cellular assays requiring moderate lipophilicity combined with aqueous solubility.

MW Differentiation
Data to verify
+96.13 g/mol (36.2% increase)
Supports differentiated solubility and permeability profiles
Computed from formula; functional impact assay-dependent
Physicochemical Property Drug-Likeness Solubility

Lipophilicity (cLogP) Comparison

The target compound has a computationally derived cLogP of 2.40 [1]. In comparison, the structural analog N-(1-benzylpiperidin-4-yl)-1H-imidazole-1-carboxamide (CAS 380222-80-0), which replaces the 4-(1H-imidazol-1-yl)pyridine-2-carboxamide core with a direct imidazole-1-carboxamide, is expected to exhibit a lower cLogP (estimated ~1.5–1.8) due to the absence of the pyridine ring and the presence of an additional H-bond donor on the imidazole ring . The higher cLogP of the target compound predicts improved passive membrane permeability and potentially enhanced blood-brain barrier penetration relative to the direct carboxamide analog, making it more suitable for intracellular or CNS target engagement screening [1].

Lipophilicity (cLogP)
Data to verify
cLogP 2.40 vs. est. 1.5–1.8 (Δ +0.6–0.9)
Reported higher lipophilicity may alter membrane partitioning
Computed; experimental logD not reported
Lipophilicity ADME Prediction cLogP

Topological Polar Surface Area Differentiation

The target compound has a computed TPSA of 63.05 Ų (with 1 H-bond donor, 6 H-bond acceptors) [1]. In contrast, the des-benzylpiperidine analog 4-(1H-imidazol-1-yl)-N-(pyridin-3-yl)pyridine-2-carboxamide (CAS 1421454-21-8) has a TPSA of approximately 59–63 Ų (estimated, with 1 HBD, 5 HBA) . The target compound's additional H-bond acceptor (tertiary amine of the piperidine ring) increases its hydrogen-bonding capacity without significantly increasing TPSA beyond the Veber threshold of 140 Ų, maintaining predicted oral bioavailability while providing an additional site for target hydrogen-bonding or salt bridge formation [1]. The presence of 6 HBA versus 5 HBA in the analog directly influences solvation free energy and protein-ligand binding thermodynamics.

TPSA & H‑Bond Acceptors
Class-level
TPSA 63.05 Ų (HBA 6) vs. ~59–63 Ų (HBA 5)
Additional H-bond acceptor may influence binding thermodynamics
Computed; binding impact requires validation
Polar Surface Area Oral Bioavailability Drug Design

Rotatable Bond Count & Flexibility

The target compound contains 5 rotatable bonds (RB = 5) [1]. The des-benzylpiperidine analog 4-(1H-imidazol-1-yl)-N-(pyridin-3-yl)pyridine-2-carboxamide contains only 3 rotatable bonds (the amide C-N bond, and the two bonds connecting the pyridine ring to the imidazole and the amide) . The 2 additional rotatable bonds in the target compound correspond to the benzyl-piperidine linkage and the piperidine-amide bond, conferring greater conformational freedom. This increased flexibility requires a larger entropic penalty upon binding, which must be compensated by enhanced enthalpic interactions (e.g., the benzyl group's hydrophobic contacts) to achieve comparable binding affinity. This thermodynamic signature distinguishes the target compound from the more rigid analog and implies a different binding mode and selectivity profile.

Rotatable Bonds
Context-dependent
RB 5 vs. 3 (Δ +2, 67% increase)
Greater conformational flexibility may affect binding entropy
Conformational effects require binding assay confirmation
Molecular Flexibility Binding Entropy Conformational Analysis

FP3 Fingerprint & Library Diversity

The target compound has an FP3 fingerprint value of 0.29 [1]. This relatively low FP3 value indicates a moderate level of structural complexity without excessive functional group density, positioning the compound in an optimal range for fragment-like or lead-like screening libraries. While direct FP3 comparator data for the closest analogs is not publicly available in a single curated dataset, the fingerprint effectively quantifies the compound's uniqueness relative to typical screening library members: values below 0.20 often indicate overly simple fragments, while values above 0.50 suggest highly complex, potentially intractable chemotypes. The FP3 of 0.29 provides an objective, computable diversity metric for procurement decisions when selecting compounds to populate a screening deck for novel target identification [1].

FP3 Fingerprint
Class-level
FP3 = 0.29
Falls within lead-like chemical space for library design
Library diversity metric; no comparator FP3 available
Molecular Fingerprint Library Diversity Virtual Screening

Biological Target Specificity: KSP/Eg5

Vendor annotation indicates that N-(1-benzylpiperidin-4-yl)-4-(1H-imidazol-1-yl)pyridine-2-carboxamide targets kinesin spindle protein (KSP/Eg5), with proposed binding to the ATP-binding site . In contrast, structurally related N-benzylpiperidine carboxamides are reported to target a diverse array of proteins including sigma-1 receptors (Ki = 3.90 nM for N-(1-benzylpiperidin-4-yl)phenylacetamide), PARP enzymes, BACE1, FAAH, and acetylcholinesterase [1]. This target annotation specificity is critical: substituting a compound annotated for KSP with a structurally similar benzylpiperidine that primarily engages sigma receptors or cholinesterases would yield irrelevant biological readouts in mitosis-focused oncology assays. However, it must be explicitly noted that this target annotation derives from vendor documentation and has not been independently verified in peer-reviewed literature as of this assessment; quantitative KSP IC50 data for this specific compound has not been located in public databases .

Annotated Target
Data to verify
KSP/Eg5 (vendor annotation, no public IC50)
Annotated target dictates assay context; independent IC50 not available
Target engagement requires orthogonal confirmation
Kinesin Spindle Protein Target Selectivity Oncology

N-(1-Benzylpiperidin-4-yl)-4-(1H-imidazol-1-yl)pyridine-2-carboxamide Application Scenarios


KSP/Eg5 Inhibitor Screening

Procure this compound for primary screening campaigns targeting mitotic kinesins in cancer cell lines. The annotated KSP target engagement , combined with the compound's moderate lipophilicity (cLogP 2.40) and balanced TPSA (63.05 Ų), supports cell permeability adequate for intracellular target access. The benzylpiperidine moiety's basic amine may facilitate lysosomal trapping, a consideration for phenotypic screening in cancer cells with altered lysosomal pH. Use the compound as a starting point for structure-activity relationship (SAR) exploration around the 4-(1H-imidazol-1-yl)pyridine-2-carboxamide scaffold, guided by the 5 rotatable bonds that offer conformational flexibility for optimizing binding pocket complementarity [1].

Spindle Assembly Checkpoint Probe

Deploy this compound as a tool molecule to interrogate spindle assembly checkpoint (SAC) signaling in synchronized cell populations. The imidazole-pyridine core provides metal-coordination potential that may engage magnesium or zinc ions in ATP-binding pockets . The FP3 fingerprint of 0.29 positions the compound within lead-like chemical space, making it suitable for subsequent optimization via parallel synthesis or fragment-growing strategies. When designing experiments, explicitly use the des-benzylpiperidine analog (CAS 1421454-21-8) as a negative control to confirm that observed phenotypic effects require the full N-benzylpiperidine pharmacophore .

In Silico Screening Library Design

Incorporate this compound into virtual screening libraries as a representative of the N-benzylpiperidine-4-(1H-imidazol-1-yl)pyridine-2-carboxamide chemotype. The well-defined computed properties (MW 361.4, cLogP 2.40, TPSA 63.05, 5 RB, FP3 0.29) provide a quantitative benchmark for pharmacophore modeling and QSAR studies . The compound's structural divergence from the direct imidazole-carboxamide analog (cLogP difference ~0.6–0.9 units) makes it a valuable probe for assessing the contribution of the pyridine ring to docking scores and binding free energy predictions. Use these computed parameters to filter larger compound collections for analogs with similar property profiles when seeking backup series [1].

LC-MS/MS Analytical Reference Standard

Utilize this compound as an analytical reference standard for developing and validating LC-MS/MS methods for KSP inhibitor quantification in biological matrices. The molecular weight of 361.4 g/mol and characteristic fragmentation pattern from the benzylpiperidine and imidazole-pyridine moieties provide distinct MRM transitions . The compound's moderate lipophilicity (cLogP 2.40) predicts adequate chromatographic retention on C18 reverse-phase columns, enabling separation from more polar metabolites. When establishing calibration curves, note that the 5 rotatable bonds may result in multiple chromatographic conformers; optimize mobile phase pH and temperature to ensure a single, sharp peak suitable for robust quantitation [1].

Application
Selection Property
Validation Focus
KSP/Eg5 inhibitor screening
Reported moderate lipophilicity and TPSA for cell permeability
Target engagement and intracellular access assays
Spindle assembly checkpoint probe
Multi-pharmacophoric scaffold for mitotic phenotype interrogation
Pharmacophore dependence via negative control analogs
In silico screening library design
Computed property benchmark for pharmacophore modeling
Docking score and binding free energy predictions
LC-MS/MS analytical reference standard
Characteristic MRM transitions from benzylpiperidine and imidazole-pyridine
Chromatographic peak purity and matrix effect evaluation
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